molecular formula C19H19NO5 B3148631 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate CAS No. 6530-41-2

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate

Cat. No. B3148631
CAS RN: 6530-41-2
M. Wt: 341.4 g/mol
InChI Key: MUNLGCDPQMBTPW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate (OPCA) is a compound of interest in the field of biochemistry and medicinal chemistry. It is a derivative of L-alanine, an essential amino acid, and is a potent inhibitor of enzymes involved in the metabolism of fatty acids, carbohydrates, and other compounds. OPCA has been studied for its potential use in the treatment of various diseases, including obesity, diabetes, and cancer. In addition, OPCA has been studied for its potential use as a tool for studying biochemical and physiological processes.

Scientific Research Applications

Photoremovable Protecting Groups (PPGs)

Phenacyl and desyl compounds: have long been of interest due to their use as photoremovable protecting groups (PPGs) in photochemistry and photopharmacology . These groups can be selectively removed upon exposure to light, allowing precise control over chemical reactions. The title compound’s structure suggests potential as a PPG, especially considering its urethane function and benzoyl group arrangement.

Fluorescence Detection

The compound’s chromone skeleton and phenyl ring configuration suggest potential for fluorescence detection . Researchers have used similar structures for detecting metal ions such as Zn^2+, Cu^2+, Mg^2+, and Al^3+ . Further studies could explore its sensitivity and selectivity toward specific metal ions.

Anaphylatoxin Receptor Antagonist

((2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine 4: , a related compound, has shown promise as an anaphylatoxin receptor antagonist . Investigating whether the title compound exhibits similar activity could lead to potential therapeutic applications.

properties

IUPAC Name

phenacyl (2S)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-14(20-19(23)25-12-15-8-4-2-5-9-15)18(22)24-13-17(21)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNLGCDPQMBTPW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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